Differentiation in NOP Receptor Binding: 1,3,7- vs. 1,3,8-Substitution Pattern
The title compound features a 1,3,7-triazaspiro[4.5]decan-4-one scaffold, whereas high-affinity NOP receptor ligands uniformly rely on the 1,3,8-substitution pattern. For the benchmark comparator Ro 64-6198 (1,3,8-substituted), a binding affinity Ki of 0.39 nM at the human NOP receptor has been reported [1]. No equivalent NOP binding data exists for the 1,3,7-isomer, but the altered nitrogen position is predicted to significantly reduce affinity based on established SAR [2]. This structural divergence provides a starting point for developing ligands with selectivity against the NOP receptor.
| Evidence Dimension | NOP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not determined; predicted to be substantially lower than Ro 64-6198 due to non-canonical nitrogen topology. |
| Comparator Or Baseline | Ro 64-6198 (1,3,8-substituted): Ki = 0.39 nM |
| Quantified Difference | Not available; structural basis for differentiation established. |
| Conditions | Recombinant human NOP receptor competition binding assay, pH 7.4, 2°C [1]. |
Why This Matters
For research programs targeting non-NOP pathways or seeking to minimize NOP-mediated off-target effects, this compound provides a scaffold that is structurally precluded from high-affinity NOP binding, potentially simplifying selectivity optimization.
- [1] BindingDB Entry BDBM21844: Ro 64-6198 Ki = 0.39 nM at human Nociceptin receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=21844 View Source
- [2] Rover, S. et al. High-Affinity, Non-Peptide Agonists for the ORL1 (Orphanin FQ/Nociceptin) Receptor. J. Med. Chem. 2000, 43, 1329-1338. View Source
